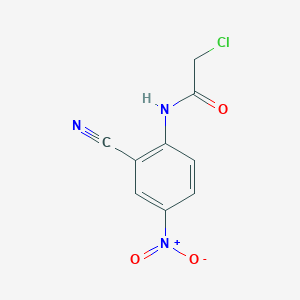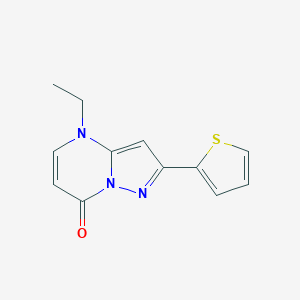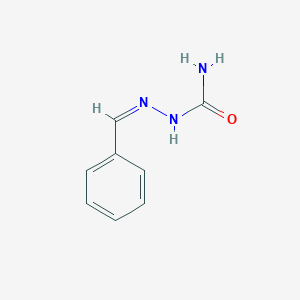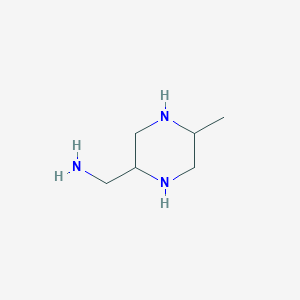![molecular formula C13H12N2 B140691 [1,1'-Biphenyl]-4-carboximidamide CAS No. 125772-44-3](/img/structure/B140691.png)
[1,1'-Biphenyl]-4-carboximidamide
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carboximidamide is an organic compound characterized by the presence of a biphenyl core with a carboximidamide functional group at the para position of one of the phenyl rings
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
[1,1'-Biphenyl]-4-carboximidamide derivatives have shown promising results in antimicrobial applications. A study highlighted the synthesis of 2-Amino-4-Methylthiazole analogs containing the this compound motif, which exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacterial and fungal infections. These compounds displayed rapid bactericidal activity by disrupting the bacterial membrane and were effective at very low toxicity levels to mammalian cells (Omar et al., 2020).
Tyrosinase Inhibition
Another research area is the use of this compound derivatives as tyrosinase inhibitors. A study synthesized novel biphenyl ester derivatives and evaluated their tyrosinase inhibitory activities. These compounds showed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. Their inhibitory effects were confirmed through molecular docking studies (Kwong et al., 2017).
Anti-Hyperglycemic Evaluation
Carboximidamides derived from cyanamides linked with the pyrimidine moiety, including those related to this compound, were synthesized and evaluated for anti-hyperglycemic effects. Some of these compounds demonstrated significant potential in reducing blood glucose levels and improving liver and kidney function in diabetic models, suggesting their potential in diabetes treatment (Moustafa et al., 2021).
Anti-Inflammatory Activity
Research on biphenyl derivatives has also extended to anti-inflammatory applications. For instance, a study synthesized new biphenyl-4-carboxylic acid derivatives and evaluated them for anti-inflammatory activity using the carrageenan test. These compounds exhibited significant anti-inflammatory effects (Deep et al., 2010).
Photophysical Properties
This compound derivatives have also been studied for their photophysical properties. For example, a study on the microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, including those related to this compound, showed luminescence in the blue region with large Stokes shifts. Some of these compounds displayed high fluorescence quantum yields, indicating potential applications in optoelectronics and imaging (Novanna et al., 2020).
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboximidamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through the reaction of the corresponding nitrile with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-carboximidamide may involve large-scale coupling reactions followed by functional group transformations. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-carboximidamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboximidamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted biphenyl derivatives depending on the substituent introduced.
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-carboximidamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Electronics: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The biphenyl core provides a rigid scaffold that can interact with various biological macromolecules, while the carboximidamide group can form hydrogen bonds and other interactions with the target.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
[1,1’-Biphenyl]-4-amine: Contains an amine group at the para position.
[1,1’-Biphenyl]-4-nitrile: Features a nitrile group at the para position.
Uniqueness:
Functional Group: The carboximidamide group provides unique reactivity and interaction capabilities compared to other functional groups.
Applications: Its specific applications in catalysis, drug development, and materials science highlight its versatility and importance in various fields.
Eigenschaften
IUPAC Name |
4-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYCTCATJSAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391301 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125772-44-3 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)






![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)


